3-Aminobutan-1-ol

Übersicht

Beschreibung

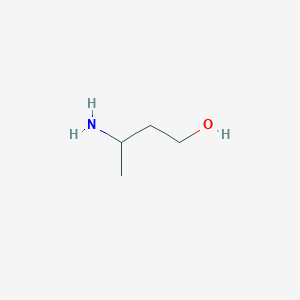

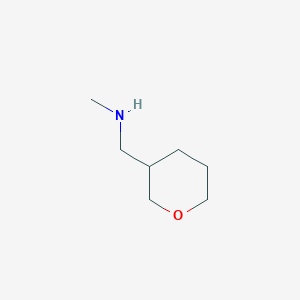

3-Aminobutan-1-ol, also known as 3-aminobutanol, is an organic compound with the chemical formula C4H11NO. It is a colorless, volatile liquid with a strong, unpleasant odor. It is a primary amine, meaning it contains a nitrogen atom that is directly connected to a carbon atom and has the general formula RNH2. This compound is used in a variety of applications, including as a solvent, a surfactant, a fuel additive, and a chemical intermediate.

Wissenschaftliche Forschungsanwendungen

Synthese von chiralen Aminen

3-Aminobutan-1-ol: wird bei der Synthese von chiralen Aminen verwendet, die für die Herstellung verschiedener Arzneimittel von entscheidender Bedeutung sind. Die Verbindung dient als Vorläufer für kurzkettige chirale Amine, die wichtige Bestandteile in der chemischen Industrie sind .

Produktion von HIV-Integrase-Inhibitoren

Diese Verbindung spielt eine wichtige Rolle als Zwischenprodukt bei der Synthese von HIV-Integrase-Inhibitoren wie Elvitegravir und Dolutegravir. Diese Inhibitoren sind bei der Behandlung von HIV essentiell und stellen einen großen Fortschritt in der antiretroviralen Therapie dar .

Biokatalytische reduktive Aminierung

In der Biokatalyse wird This compound für reduktive Aminierungsverfahren verwendet. Dies beinhaltet die Umwandlung von Ketonen und Aldehyden in ihre entsprechenden Amine, was ein grundlegender Schritt bei der Synthese verschiedener bioaktiver Verbindungen ist .

Entwicklung von Agrochemikalien

Der Strukturbaustein von This compound findet sich in bestimmten Agrochemikalien wieder. Er wird als Baustein für die Synthese von Herbiziden und Pestiziden verwendet und trägt zur Entwicklung effektiverer landwirtschaftlicher Produkte bei .

Asymmetrische Synthese

This compound: wird als chirales Hilfsmittel oder Ligand in der asymmetrischen Synthese eingesetzt. Diese Anwendung ist entscheidend für die Herstellung enantiomerenreiner Substanzen, die für die Entwicklung spezifischer und potenter pharmazeutischer Wirkstoffe wichtig sind .

Materialwissenschaftliche Forschung

In der Materialwissenschaft wird This compound auf seine potenziellen Anwendungen bei der Synthese neuer Materialien untersucht. Seine Eigenschaften können genutzt werden, um Polymere mit einzigartigen Eigenschaften für industrielle Anwendungen zu erzeugen .

Chemische Synthese

Diese Verbindung ist auch ein wertvolles Reagenz in der chemischen Synthese. Sie wird verwendet, um Aminofunktionalitäten in molekulare Strukturen einzuführen, was eine häufige Anforderung bei der Synthese komplexer organischer Moleküle ist .

Analytische Chemie

In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung verwendet werden. Es hilft bei der Kalibrierung von Instrumenten und der Validierung analytischer Methoden, um die Genauigkeit und Zuverlässigkeit chemischer Analysen zu gewährleisten .

Wirkmechanismus

Target of Action

3-Aminobutan-1-ol is a key building block in the synthesis of various pharmaceutical compounds . .

Mode of Action

It is primarily used as a building block in the synthesis of more complex molecules, such as Dolutegravir, an anti-HIV drug

Pharmacokinetics

Its lipophilicity (Log Po/w) is 1.22, indicating that it may have good membrane permeability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it should be stored and handled carefully to avoid contact with strong oxidizing agents and acidic substances . It is also recommended to avoid direct contact with skin and eyes, and to avoid inhaling its vapor or spray .

Safety and Hazards

3-Aminobutan-1-ol can cause severe skin burns and eye damage. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be worn. In case of contact, immediate medical attention is required .

Biochemische Analyse

Biochemical Properties

3-Aminobutan-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of chiral drugs. It interacts with various enzymes and proteins, such as HIV integrase, where it acts as an intermediate in the synthesis of integrase inhibitors like Dolutegravir . The compound’s amino and hydroxyl functional groups enable it to form hydrogen bonds and engage in nucleophilic substitution reactions, making it a valuable building block in medicinal chemistry .

Cellular Effects

This compound influences cellular processes by interacting with cell signaling pathways and gene expression. It has been shown to affect the function of HIV integrase, thereby inhibiting the integration of viral DNA into the host genome . This inhibition can lead to reduced viral replication and improved immune function in patients. Additionally, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an intermediate in the synthesis of HIV integrase inhibitors, where it binds to the active site of the enzyme and prevents the integration of viral DNA . This binding interaction is crucial for the compound’s inhibitory activity. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade when exposed to strong oxidizing agents or acidic environments . Long-term studies have shown that this compound can maintain its inhibitory activity against HIV integrase over extended periods, making it a reliable intermediate for drug synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to effectively inhibit HIV integrase without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis of chiral drugs. It interacts with enzymes such as HIV integrase and other metabolic enzymes, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its importance in medicinal chemistry and drug development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is crucial for its activity and function in inhibiting HIV integrase and other biochemical processes .

Eigenschaften

IUPAC Name |

3-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMZSYQMSHMXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480280 | |

| Record name | 3-aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2867-59-6 | |

| Record name | 3-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction products of 4-hydroxy-2-butanone and ammonia and hydrogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)